TIC10
Vue d'ensemble
Description
TIC10 is a complex organic compound that belongs to the class of imidazo[1,2-A]pyrido[3,4-E]pyrimidines This compound is characterized by its unique structure, which includes a benzyl group and a methylbenzyl group attached to a hexahydroimidazo ring system
Mécanisme D'action
ONC201, also known as 7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one, Dordaviprone, or TIC10 compound, is a first-in-class small molecule imipridone . This compound has shown promising results in the treatment of specific forms of advanced cancer .
Target of Action
ONC201 selectively binds to two primary targets: the G-protein coupled dopamine receptor D2 (DRD2) and the mitochondrial protease ClpP . DRD2 is a G protein-coupled receptor that plays a significant role in the dopaminergic system of the brain, which is involved in various neurological processes such as mood, reward, and behavior. ClpP is a mitochondrial protease involved in the regulation of mitochondrial protein quality and balance .
Mode of Action
ONC201 acts as a selective antagonist of the G protein–coupled receptor DRD2 . This means it binds to the DRD2 receptor and inhibits its function. Additionally, it acts as an agonist of the mitochondrial protease ClpP . As an agonist, it binds to ClpP and enhances its activity.
Downstream of target engagement, the mechanism of action of ONC201 involves the integrated stress response and inactivation of Akt/ERK signaling, leading to upregulation of the proapoptotic immune cytokine TRAIL .
Biochemical Pathways
The biochemical pathways affected by ONC201 involve the integrated stress response, Akt/ERK signaling, and the TRAIL pathway . The integrated stress response is a cellular process activated in response to various stress conditions. Inactivation of Akt/ERK signaling pathways can lead to decreased cell proliferation and survival. Upregulation of the proapoptotic immune cytokine TRAIL can induce apoptosis, a form of programmed cell death .
Pharmacokinetics
ONC201 is orally administered and is well tolerated . Pharmacokinetic analysis revealed a Cmax (maximum serum concentration that a drug achieves) of 1.5 to 7.5 μg/mL, a mean half-life of 11.3 hours, and a mean AUC (area under the curve, which represents the total drug exposure over time) of 37.7 h·μg/L . These properties suggest that ONC201 has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability and therapeutic efficacy .
Result of Action
This selective toxicity is a desirable feature in cancer therapeutics, as it can lead to the destruction of cancer cells while sparing healthy cells .
Action Environment
The action of ONC201 can be influenced by various environmental factors. For instance, the presence of the H3 K27M mutation in brain tumors has been associated with a more favorable response to ONC201 . This mutation is almost exclusively found in brain tumors called glioma, which means the tumor has arisen from glial cells normally present in the central nervous system .
Analyse Biochimique
Biochemical Properties
ONC201 selectively antagonizes the G protein–coupled receptor DRD2 . It interacts with this receptor, leading to downstream activation of the integrated stress response and inactivation of Akt/ERK signaling . This results in upregulation of the proapoptotic immune cytokine TRAIL .
Cellular Effects
ONC201 has demonstrated anti-proliferative and pro-apoptotic effects against a broad range of tumor cells . It disrupts integrated metabolic and epigenetic pathways, leading to increased expression of key tricarboxylic acid cycle–related genes . ONC201 treatment also increases 2-hydroxyglutarate levels in cultured cells .
Molecular Mechanism
The molecular mechanism of ONC201 involves engagement of PERK-independent activation of the integrated stress response . This leads to tumor upregulation of DR5 and dual Akt/ERK inactivation, and consequent Foxo3a activation leading to upregulation of the death ligand TRAIL .
Temporal Effects in Laboratory Settings
ONC201 demonstrates sustained pharmacodynamic effects . It is orally active with infrequent dosing in animal models . No drug-related serious adverse events or treatment discontinuation due to toxicity occurred in clinical trials .
Dosage Effects in Animal Models
Dose titration studies in a colorectal cancer xenograft model revealed that ONC201 is maximally efficacious at 25 mg/kg, and is equivalently effective with oral or intra-peritoneal administration . Studies utilized a dose of up to 100 mg/kg without incidence of ONC201-related mortality or overt signs of toxicity .
Metabolic Pathways
ONC201 disrupts integrated metabolic pathways . It increases expression of key tricarboxylic acid cycle–related genes . ONC201 treatment also increases 2-hydroxyglutarate levels in cultured cells .
Transport and Distribution
It is known that ONC201 is orally active and achieves micromolar plasma concentrations when administered orally at 625 mg every 3 weeks .
Subcellular Localization
Given its mechanism of action involving the antagonism of the G protein–coupled receptor DRD2 , it is likely that ONC201 interacts with this receptor at the cell membrane
Méthodes De Préparation
The synthesis of TIC10 typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,2-A]pyrido[3,4-E]pyrimidine core, followed by the introduction of the benzyl and methylbenzyl groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.
Medicine: It is being explored for its pharmacological properties, including its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar compounds to TIC10 include other imidazo[1,2-A]pyrido[3,4-E]pyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the ring system. Some examples include:
- 4-Benzyl-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one
- 7-(2-Methylbenzyl)-4-(phenylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one
These similar compounds can be compared based on their chemical properties, reactivity, and potential applications. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity.
Activité Biologique
TIC10, also known as ONC201, is a small molecule with significant biological activity, particularly in the context of cancer treatment. It has garnered attention for its ability to induce apoptosis selectively in cancer cells while sparing normal cells, making it a promising candidate for therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various cancer types, and potential for clinical application.
This compound operates primarily through the upregulation of the TRAIL (TNF-related apoptosis-inducing ligand) pathway. It enhances TRAIL expression by modulating key proteins involved in apoptotic signaling:
- Foxo3a Activation : this compound inactivates Akt and ERK proteins, leading to the activation of Foxo3a, which subsequently boosts TRAIL production .
- Mitochondrial Pathways : The compound has been shown to disrupt mitochondrial functions by suppressing mitochondrial proteins such as TFAM and TUFM, leading to increased oxidative stress and apoptosis in cancer cells .
Efficacy Across Cancer Types
This compound has demonstrated efficacy against various cancer types in preclinical studies:
- Glioblastoma : this compound has been effective in inducing apoptosis in glioblastoma cells and enhancing survival rates in mouse models bearing human glioblastoma grafts. Notably, it doubled the survival of mice treated with this compound compared to controls .
- Breast Cancer : In studies involving breast cancer cell lines (CAMA-1, MCF7, and T47D), this compound exhibited dose-dependent growth inhibition with IC50 values ranging from 1.43 to 1.90 µM. It also showed synergistic effects when combined with mTOR inhibitors like everolimus .
- Colorectal Cancer : this compound has been reported to inhibit pro-neoplastic features in colorectal cancer models, suggesting its broad applicability across different malignancies .
Case Studies and Research Findings
Several studies highlight the potential of this compound in clinical settings:
- Combination Therapy : In a study combining this compound with Bcl-2/Bcl-xL inhibitors (ABT263), a strong synergistic antiproliferative effect was observed on glioblastoma stem-like cells. This suggests that this compound could enhance the efficacy of existing therapies .
- Resistance Mechanisms : Research indicates that this compound can overcome resistance mechanisms in cancer cells, particularly those resistant to conventional treatments. For example, it significantly inhibited proliferation in resistant breast cancer cell lines when combined with everolimus .
- Clinical Trials : this compound is currently undergoing clinical trials for various cancers, including pediatric gliomas (NCT02525692) and adult cancers. Early results indicate a favorable safety profile and promising efficacy .
Summary Table of Biological Activity
Cancer Type | Mechanism of Action | Efficacy | Notes |
---|---|---|---|
Glioblastoma | TRAIL pathway upregulation | Doubled survival in mouse models | Effective against glioblastoma stem-like cells |
Breast Cancer | Mitochondrial disruption | IC50 1.43 - 1.90 µM | Synergistic with mTOR inhibitors |
Colorectal Cancer | Inhibition of pro-neoplastic features | Significant growth inhibition | Enhances effects when combined with other agents |
Propriétés
IUPAC Name |
11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLULRUCCHYVXOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616632-77-9 | |
Record name | ONC 201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616632779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dordaviprone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14844 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dordaviprone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U35A31JAI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.